

1,4-Dimethoxybenzene fundamental chemical properties

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Compound of Interest

Compound Name: 1,4-Dimethoxybenzene

Cat. No.: B090301

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1,4-Dimethoxybenzene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core fundamental chemical properties of **1,4-Dimethoxybenzene**. The information is presented to be a valuable resource in research, development, and quality control settings.

Physicochemical Properties

1,4-Dimethoxybenzene is a white crystalline solid with a characteristic sweet, floral odor. It is an organic compound that is slightly soluble in water but very soluble in organic solvents like ether and benzene.

Table 1: Fundamental Physicochemical Data for **1,4-Dimethoxybenzene**

Property	Value	Unit
Molecular Formula	C ₈ H ₁₀ O ₂	
Molar Mass	138.166	g·mol ⁻¹
Melting Point	54 to 58	°C
Boiling Point	212 to 213	°C
Density	1.053	g/cm ³ at 25°C
Vapor Pressure	<1	mmHg at 20°C
Flash Point	98	°C
Autoignition Temperature	795	°C

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **1,4-Dimethoxybenzene**.

Table 2: Key Spectroscopic Data for **1,4-Dimethoxybenzene**

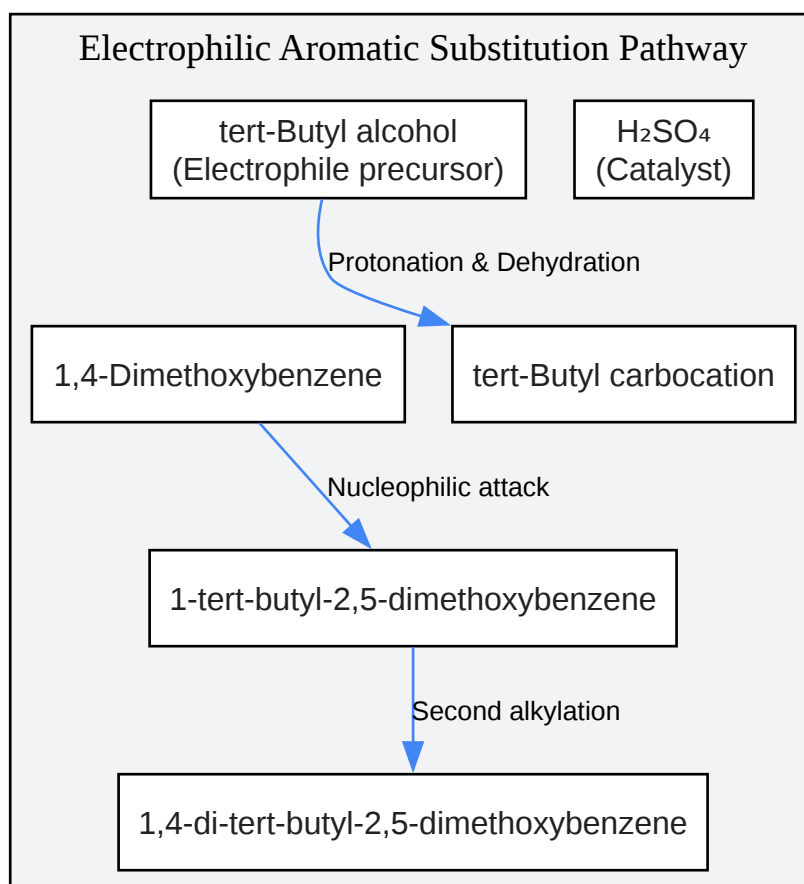
Technique	Wavelength/Chemical Shift	Description
¹ H NMR (300 MHz, CDCl ₃)	δ 3.756	Singlet, 6H (two -OCH ₃ groups)
	δ 6.832	Singlet, 4H (aromatic protons)
¹³ C NMR (75 MHz, CDCl ₃)	δ 55.6	-OCH ₃ carbons
	δ 114.1	Aromatic C-H carbons
	δ 153.4	Aromatic C-O carbons
Infrared (IR) Spectroscopy	Not specified	
UV-Vis Spectroscopy	λ _{max} at 291 nm (excitation) and 318 nm (emission)	In solution

Chemical Reactivity and Pathways

The two methoxy groups on the benzene ring are electron-donating and ortho-para directing, making the aromatic ring highly activated for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

A key reaction of **1,4-Dimethoxybenzene** is the Friedel-Crafts alkylation. Due to the activating nature of the methoxy groups, the reaction can proceed to a dialkylated product. The substitution occurs at the positions ortho to the methoxy groups.



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Caption: Friedel-Crafts alkylation of **1,4-Dimethoxybenzene**.

Oxidation

1,4-Dimethoxybenzene can be oxidized to form the corresponding quinone, a reaction of interest in the synthesis of various compounds.

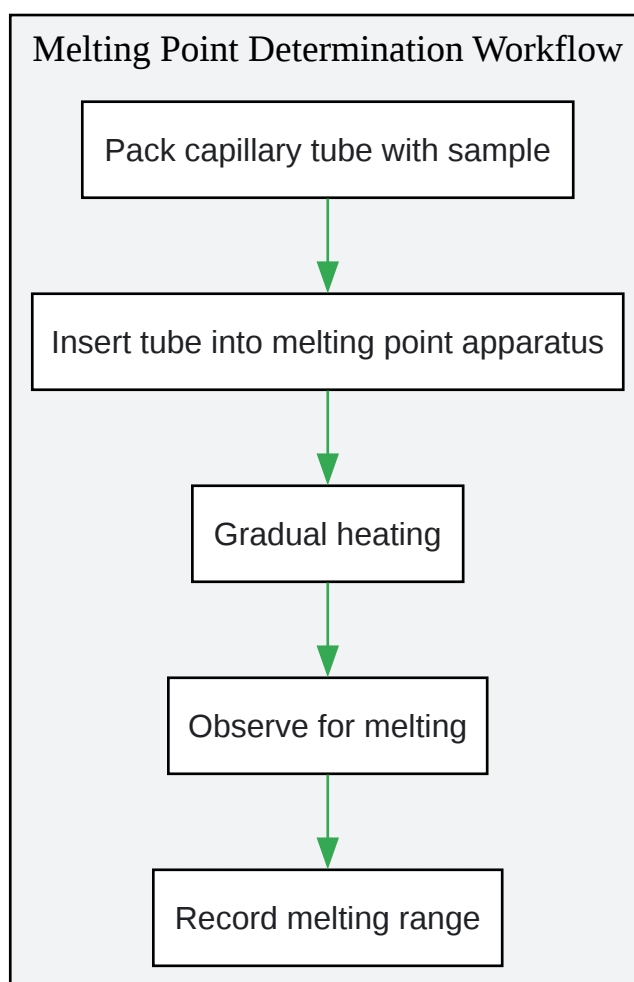
Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid sample of **1,4-Dimethoxybenzene**.

Methodology:

- A small amount of the crystalline **1,4-Dimethoxybenzene** is placed in a capillary tube.
- The capillary tube is inserted into a melting point apparatus.
- The temperature is gradually increased.
- The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to define the melting range.



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Caption: Workflow for melting point determination.

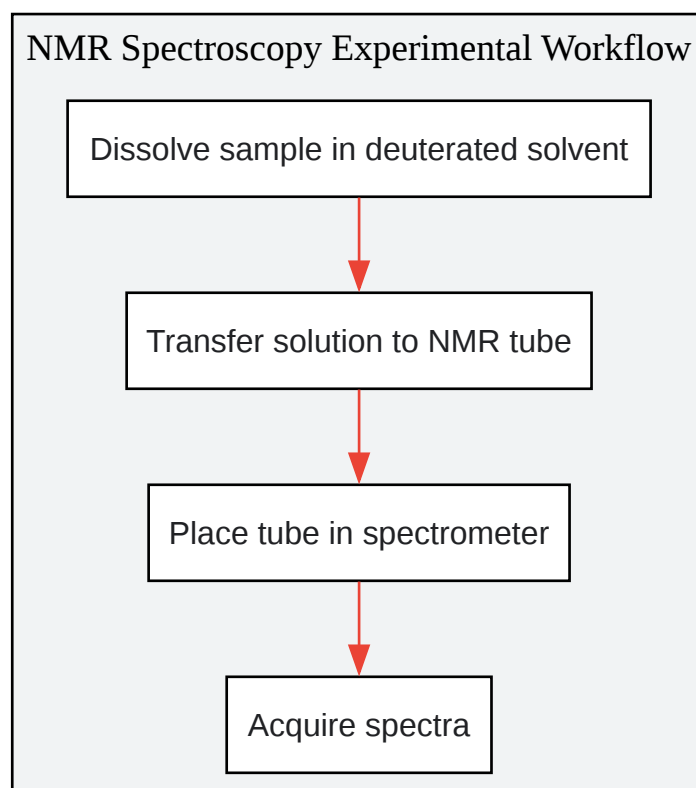
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- A small, accurately weighed sample of **1,4-Dimethoxybenzene** is dissolved in a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.

- The NMR tube is placed in the spectrometer.
- The ^1H and ^{13}C NMR spectra are acquired according to standard instrument parameters.



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Caption: Experimental workflow for NMR spectroscopy.

Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

Objective: To synthesize 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Methodology:

- **1,4-dimethoxybenzene** is dissolved in glacial acetic acid with 2-methyl-2-butanol.
- The mixture is cooled in an ice-water bath.
- Concentrated sulfuric acid is added dropwise while maintaining a low temperature.

- The reaction is stirred at room temperature.
- The reaction is quenched with ice water, and the product is precipitated, filtered, and purified.
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